![molecular formula C49H74O6 B14271504 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene CAS No. 138398-87-5](/img/structure/B14271504.png)
2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene is a complex organic compound known for its unique liquid crystalline properties This compound belongs to the class of discotic liquid crystals, which are characterized by their disc-shaped molecular structure
Méthodes De Préparation
The synthesis of 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene typically involves multiple steps. One common synthetic route includes the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form the intermediate 3,3′,4,4′-tetrakis(hexyloxy)biphenyl. This intermediate is then further reacted to produce the final compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene has several scientific research applications:
Chemistry: It is used in the study of liquid crystalline phases and their properties.
Biology: Its unique structure makes it a candidate for studying molecular self-assembly and interactions.
Industry: Used in the development of advanced materials for optoelectronic devices, such as OLEDs and OPVs
Mécanisme D'action
The mechanism by which 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene exerts its effects is primarily through its ability to form columnar liquid crystalline phases. These phases are stabilized by complementary polytopic interactions, which involve the alignment of the disc-shaped molecules into ordered columns. This molecular arrangement facilitates efficient charge transport and photoconductivity, making it valuable for optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene include:
2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene: This compound has similar liquid crystalline properties but differs in the alkoxy side chains.
6-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-yloxy]-hexyl methacrylate: Another triphenylene derivative with applications in liquid crystal research.
Propriétés
Numéro CAS |
138398-87-5 |
|---|---|
Formule moléculaire |
C49H74O6 |
Poids moléculaire |
759.1 g/mol |
Nom IUPAC |
2-hexan-2-yloxy-3,6,7,10,11-pentapentoxytriphenylene |
InChI |
InChI=1S/C49H74O6/c1-8-14-20-26-50-44-31-38-39-32-45(51-27-21-15-9-2)47(53-29-23-17-11-4)34-41(39)43-36-49(55-37(7)25-19-13-6)48(54-30-24-18-12-5)35-42(43)40(38)33-46(44)52-28-22-16-10-3/h31-37H,8-30H2,1-7H3 |
Clé InChI |
WDTHSAILIYOEKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OC(C)CCCC)OCCCCC)OCCCCC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



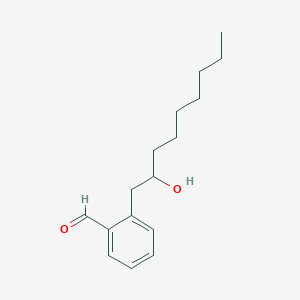
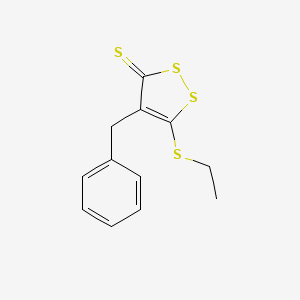
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
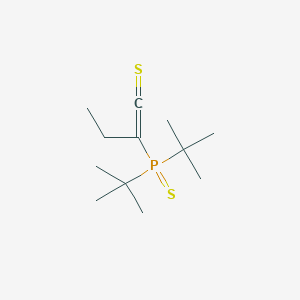
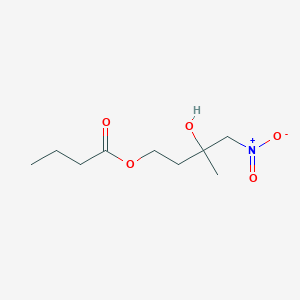

![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

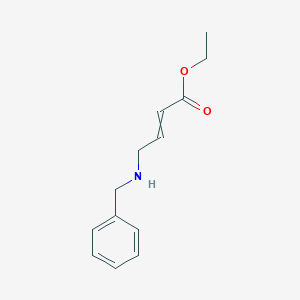
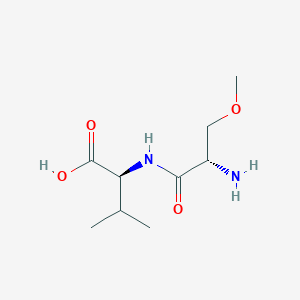
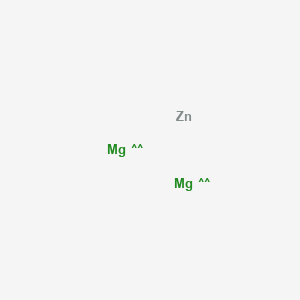
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
